molecular formula C21H21N7O3 B2677760 3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole CAS No. 2097925-29-4

3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole

Cat. No. B2677760
M. Wt: 419.445
InChI Key: BTXPDCFMIOVSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C21H21N7O3 and its molecular weight is 419.445. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds containing pyrazolo[1,5-a]pyrimidine and related heterocyclic frameworks are of significant interest in medicinal chemistry due to their potential biological activities. For example, the synthesis of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives has been explored for their antimicrobial properties. This indicates a broader trend where such compounds are evaluated for potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities (Mabkhot et al., 2016).

Chemical Synthesis and Characterization

The research in chemical synthesis has led to the development of novel methods for creating compounds with pyrazolo and triazolo pyrimidine rings. These methods often involve efficient and convenient procedures that allow for the synthesis of a wide variety of derivatives under mild conditions. Such synthetic strategies enable the exploration of new chemical spaces for potential drug development and other applications (Luo et al., 2020).

Biological and Pharmacological Applications

Several studies have focused on the biological and pharmacological applications of compounds featuring pyrazolo and triazolo pyrimidine motifs. These compounds have been evaluated for their potential as antimicrobial agents, highlighting their efficacy against various bacterial and fungal strains. This suggests that the compound could also be explored for similar biological activities, contributing to the search for new antimicrobial agents (Shaaban et al., 2011).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its structure and biological activity. Some triazole and pyrazole derivatives are safe enough to be used as drugs, while others could be toxic or have other hazardous properties1.


Future Directions

The study of triazoles and pyrazoles continues to be a vibrant area of research in medicinal chemistry, with new synthetic methods and biological activities being discovered regularly. Future research on your specific compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity5.


Please note that this information is quite general and may not apply directly to your specific compound. For more detailed and specific information, further research or consultation with a chemist may be necessary.


properties

IUPAC Name

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3/c1-13-7-19(28-21(24-13)22-12-23-28)31-16-10-27(11-16)20(29)18-9-17(25-26(18)2)14-5-4-6-15(8-14)30-3/h4-9,12,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXPDCFMIOVSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole

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